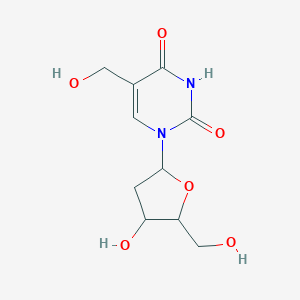

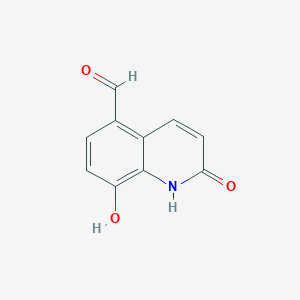

(R)-5-phenylmorpholin-2-one

描述

Synthesis Analysis

The synthesis of (R)-5-phenylmorpholin-2-one and its derivatives involves several key strategies, including azide 1,3-dipolar cycloadditions and reactions leading to aziridines and triazoles. For instance, N-Propynoyl and N-Propenoyl (5R)-5-phenylmorpholin-2-one undergo cycloaddition with aromatic azides to yield mixtures of triazoles, and diastereoisomerically pure aziridines, respectively (Min-dong Chen, Yuansheng Gan, & L. Harwood, 2008). Additionally, the compound has been utilized in the synthesis of phosphonate derivatives, highlighting its flexibility in synthetic applications (G. Pandey, A. Gaikwad, & S. Gadre, 2012).

Molecular Structure Analysis

The molecular structure of (R)-5-phenylmorpholin-2-one and its derivatives has been extensively studied through techniques such as X-ray powder diffraction (XRPD) and spectroscopy. These analyses have provided valuable insights into the compound's crystal structure and solid-state configuration, contributing to a deeper understanding of its chemical behavior (Rachida Rahmani, Ahmed Djafri, et al., 2017).

Chemical Reactions and Properties

(R)-5-phenylmorpholin-2-one participates in a variety of chemical reactions, demonstrating its reactivity and utility in organic synthesis. For example, it undergoes Diels-Alder reactions, showcasing its ability to act as a dienophile or diene in these processes (D. Ager, N. Cooper, et al., 1996). The compound's reactivity with different reagents leads to the formation of novel structures and intermediates, useful in the synthesis of complex molecules.

Physical Properties Analysis

The physical properties of (R)-5-phenylmorpholin-2-one, such as solubility, melting point, and stability, are crucial for its handling and application in various synthetic routes. While specific studies focusing on these physical properties were not identified in this search, they are typically characterized using standard laboratory techniques and contribute to the compound's applicability in different synthetic contexts.

Chemical Properties Analysis

The chemical properties of (R)-5-phenylmorpholin-2-one, including its acidity, basicity, and reactivity towards various chemical reagents, underpin its versatility in organic synthesis. Its ability to participate in cycloaddition reactions, serve as a precursor for aziridine and triazole synthesis, and its role in Diels-Alder reactions highlight its chemical utility (Min-dong Chen, Yuansheng Gan, & L. Harwood, 2008).

科学研究应用

Enantiocontrolled Synthesis of Bicyclic Proline Derivatives : This compound is used for the enantiocontrolled construction of bicyclic proline derivatives through one-pot generation and intramolecular trapping of chiral stabilized azomethine ylids (Harwood & Lilley, 1993).

Use with Alkyne Dipolarophiles : It is also employed in tandem generation and intramolecular trapping of chiral stabilized azomethine ylids with alkyne dipolarophiles (Harwood & Kitchen, 1993).

Chiral Auxiliary for Stereoselective Conjugate Additions : A derivative, (R)-4-Phenyl-5,5-dimethyl-oxazolidin-2-one, is effective as a chiral auxiliary for stereoselective conjugate additions, including the asymmetric synthesis of (α)-Aplysillamide B (Davies, Sanganee, & Szolcsányi, 1999).

Antimicrobial and Anticancer Properties : Certain synthetic derivatives show significant efficacy against both microbes and cancer cells (Farghaly et al., 2020).

Cycloaddition Reactions : N-Propynoyl (5R)-5-phenylmorpholin-2-one undergoes cycloaddition with aromatic azides to form triazoles and aziridines (Chen, Gan, & Harwood, 2008).

Diels-Alder Reactions : (5S)-5-Phenyl-3,4-dehydromorpholin-2-one is used in regio- and diastereocontrolled catalyzed Diels-Alder reactions (Ager et al., 1996).

Neuropathic Pain Treatment : A novel TRPV1 antagonist derived from this compound shows efficacy in reversing mechanical allodynia and thermal hyperalgesia in neuropathic pain models (Saku et al., 2012).

Potential Antibacterial Drug : A thiadiazolo-pyrimidine derivative of this compound is explored as a new antibacterial drug (Moradivalikboni et al., 2014).

Treatment Options in Obesity and Drug Dependence : 3-FPM, a phenylmorpholine, is investigated for potential treatments in obesity and drug dependence (McLaughlin et al., 2017).

Platelet Aggregation Inhibition : R-96544, a derivative, inhibits platelet aggregation induced by serotonin, showing more potency than other 5-HT(2A) receptor antagonists (Ogawa et al., 2002).

Antidepressant Activities : 2-Aryl-3-methyl-5-phenylmorpholine compounds exhibit antidepressant activities in mice (Xiao Xin, 2007).

Boronic Acid Mannich Reactions : Chiral iminium intermediates from (S)-5-phenylmorpholin-2-one undergo diastereoselective Mannich reactions (Harwood, Currie, Drew, & Luke, 1996).

安全和危害

This would involve a discussion of any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

未来方向

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or further studies into its mechanism of action.

属性

IUPAC Name |

(5R)-5-phenylmorpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYHFJFAHHKICH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456127 | |

| Record name | (R)-5-phenylmorpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-phenylmorpholin-2-one | |

CAS RN |

121269-45-2 | |

| Record name | (R)-5-phenylmorpholin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride](/img/structure/B45640.png)

![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide](/img/structure/B45644.png)

![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate](/img/structure/B45647.png)

![Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate](/img/structure/B45650.png)